2-Propanone, (N-butylformimidoyl)- (6CI)
Description
This modification introduces a nitrogen-containing imine functional group, altering its physicochemical properties compared to acetone or other substituted 2-propanone derivatives.
Properties
CAS No. |
118800-69-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.214 |
IUPAC Name |
4-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-6-9-7-5-8(2)10/h7H,3-6H2,1-2H3 |
InChI Key |
OMHOMNCHVBBMHL-UHFFFAOYSA-N |
SMILES |
CCCCN=CCC(=O)C |
Synonyms |
2-Propanone, (N-butylformimidoyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Propanone Derivatives
2-Propanone, methylhydrazone
- Structure : (CH₃)₂C=NNHCH₃.
- Occurrence : Found in Syzygium aromaticum (clove) essential oil at 1.54% concentration, contributing to aroma profiles .
- Properties : Higher molecular weight and polarity compared to acetone due to the hydrazone group, likely influencing volatility and solubility.
2-Propanone (Acetone)
- Structure : (CH₃)₂CO.
- Occurrence: Common solvent and volatile organic compound (VOC) in industrial and natural systems. In sweet cherry cultivars, 2-propanone is a major carbonyl compound (5.15–15.12 µg/kg), influencing fruity aromas .
- Properties : Lower boiling point (56°C) and higher volatility than its substituted derivatives.
Comparison Insights
Its imine group may enhance reactivity in nucleophilic additions, similar to hydrazones .
Functional Group Analogs
Imidoyl Derivatives (e.g., Protonitazene)
- Structure: Benzimidazole derivatives with substituted imine groups (e.g., Protonitazene: benzimidazole with propoxybenzyl and diethylaminoethyl groups) .
- Properties: Imidoyl groups in pharmaceuticals often enhance lipid solubility and bioavailability.
Carbonyl Compounds in Food Systems
Physicochemical and Functional Differences
Data Table: Key Properties of 2-Propanone and Derivatives
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